molecular formula C9H12N4O2 B11261986 4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol

4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol

Cat. No.: B11261986
M. Wt: 208.22 g/mol
InChI Key: IQMMKBKMISGXIY-UHFFFAOYSA-N
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Description

4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol typically involves multi-component reactions. One common method is the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes under basic or acidic conditions. For example, a one-pot pseudo three-component reaction can be employed, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehyde .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as piperidine, and various solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. For example, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death[4][4]. Similarly, its anticancer activity may involve the induction of apoptosis through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl and methyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H12N4O2/c1-4-6(8(14)12-10-4)3-7-5(2)11-13-9(7)15/h3H2,1-2H3,(H2,10,12,14)(H2,11,13,15)

InChI Key

IQMMKBKMISGXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)CC2=C(NNC2=O)C

Origin of Product

United States

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